
1,3-Bis(4-chlorophenyl)propan-2-amine hydrochloride
Overview
Description
1,3-Bis(4-chlorophenyl)propan-2-amine hydrochloride is a chemical compound with the CAS Number: 1375968-68-5 . It has a molecular weight of 316.66 and its IUPAC name is 1,3-bis(4-chlorophenyl)-2-propanamine hydrochloride . It is a powder in physical form .
Molecular Structure Analysis
The Inchi Code for 1,3-Bis(4-chlorophenyl)propan-2-amine hydrochloride is 1S/C15H15Cl2N.ClH/c16-13-5-1-11(2-6-13)9-15(18)10-12-3-7-14(17)8-4-12;/h1-8,15H,9-10,18H2;1H .Physical And Chemical Properties Analysis
1,3-Bis(4-chlorophenyl)propan-2-amine hydrochloride is a powder in physical form . It has a molecular weight of 316.66 . The compound’s Inchi Code is 1S/C15H15Cl2N.ClH/c16-13-5-1-11(2-6-13)9-15(18)10-12-3-7-14(17)8-4-12;/h1-8,15H,9-10,18H2;1H .Scientific Research Applications
Environmental Impact and Toxicity
Chlorinated compounds, including chlorophenols and derivatives similar to 1,3-Bis(4-chlorophenyl)propan-2-amine hydrochloride, have been extensively studied for their environmental presence and impact. Chlorophenols, for example, are recognized for their moderate to high persistence in the environment and potential toxic effects on aquatic and mammalian life. Their environmental fate, including degradation and bioaccumulation, has been a significant concern, leading to investigations into biodegradation as a remediation strategy (Krijgsheld & Gen, 1986); (Gunawardana, Singhal, & Swedlund, 2011).
Endocrine Disruption
The study of chlorinated compounds extends into their potential as endocrine disruptors, with research highlighting the ability of certain chlorophenols and bisphenols to mimic or interfere with hormone functions, posing risks to human health and wildlife. The endocrine-disrupting potential of bisphenol A (BPA) and related compounds has been extensively documented, indicating the need for careful consideration of chemical use and its regulatory implications (Bonefeld‐Jørgensen, Long, Hofmeister, & Vinggaard, 2007).
Bioremediation of Contaminated Soils
Research into bioremediation techniques for DDT-contaminated soils provides insights into methods that could potentially apply to similar chlorinated compounds. Biodegradation processes, involving specific bacterial and fungal species, offer a promising approach to reducing the environmental burden of persistent organic pollutants (Foght, April, Biggar, & Aislabie, 2001).
Safety and Hazards
properties
IUPAC Name |
1,3-bis(4-chlorophenyl)propan-2-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15Cl2N.ClH/c16-13-5-1-11(2-6-13)9-15(18)10-12-3-7-14(17)8-4-12;/h1-8,15H,9-10,18H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVQYYLHITBWPEJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(CC2=CC=C(C=C2)Cl)N)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16Cl3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Bis(4-chlorophenyl)propan-2-amine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![({1-[2-(Methylthio)benzyl]piperidin-4-yl}methyl)amine](/img/structure/B1473253.png)
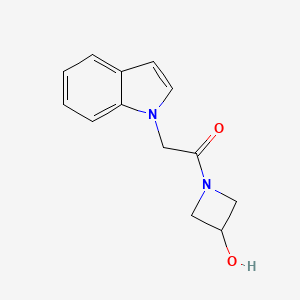
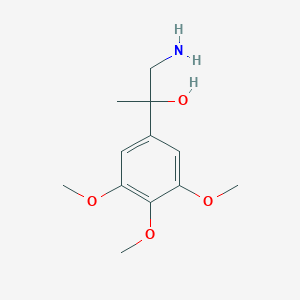
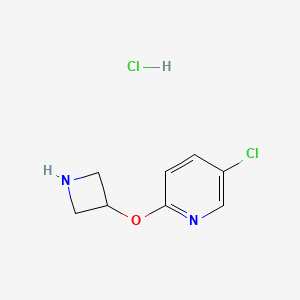
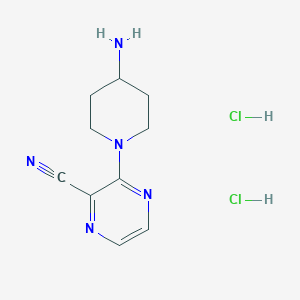
![2-[(Ethanesulfonyl)methyl]piperidine hydrochloride](/img/structure/B1473263.png)
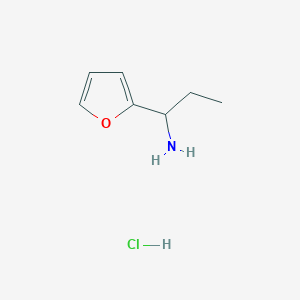


![{2-[4-(piperidin-1-ylmethyl)-1H-pyrazol-1-yl]ethyl}amine](/img/structure/B1473268.png)
![1-(4-Chlorobenzo[d]thiazol-2-yl)azetidin-3-ol](/img/structure/B1473269.png)
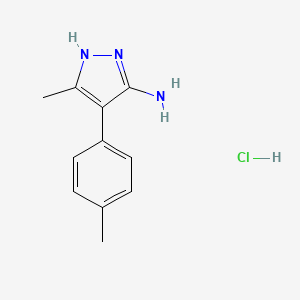

![6-Benzyl 1-methyl 2-[(tert-butoxycarbonyl)amino]-4-oxohexanedioate](/img/structure/B1473274.png)